5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole: is a heterocyclic compound with the molecular formula C11H6N4O5S and a molecular weight of 306.25 g/mol . This compound is characterized by the presence of both nitro and phenoxy groups attached to an imidazo-thiazole core, making it a unique and versatile molecule in various chemical and biological applications .
Mechanism of Action
Target of Action
The primary targets of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, causing significant cytotoxic effects .
Mode of Action
The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . This results in apoptosis, or programmed cell death, in the cancer cells . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis, a process of programmed cell death. It causes mitochondrial membrane depolarization and multicaspase activation, which are key steps in the apoptosis pathway .
Pharmacokinetics
In silico admet predictions have been made for similar imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . These predictions can provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the significant cytotoxic activity exhibited by the compound on cancer cells, as compared to normal cells . Specifically, the compound has been found to have a low IC50 value and high SI value on MCF-7 cells , indicating its potent cytotoxic effect.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-nitrophenol with 5-nitroimidazo[2,1-b][1,3]thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products:
Amino derivatives: from reduction reactions
Substituted phenoxy derivatives: from nucleophilic substitution reactions
Scientific Research Applications
Chemistry: 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in the development of anticancer drugs. Its unique structure allows it to target specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
- 6-(2-Nitrophenoxy)imidazo[2,1-b][1,3]thiazole
- 5-Nitroimidazo[2,1-b][1,3]thiazole
Comparison: Compared to similar compounds, 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is unique due to the specific positioning of the nitro and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O5S/c16-14(17)7-3-1-2-4-8(7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOHTAGCLDTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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